1-(2-Aminoethyl)-3-azetidinol

Description

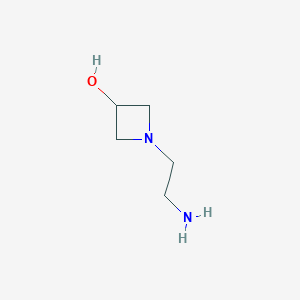

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-1-2-7-3-5(8)4-7/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFAYJDENPSRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Aminoethyl 3 Azetidinol

Retrosynthetic Analysis of 1-(2-Aminoethyl)-3-azetidinol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inwikipedia.org For this compound, the analysis begins by disconnecting the bond between the azetidine (B1206935) nitrogen and the aminoethyl group. This disconnection, a C-N bond cleavage, is a common strategy in the retrosynthesis of amines. amazonaws.com

This initial disconnection suggests that 3-hydroxyazetidine and a suitable 2-aminoethyl synthon are key precursors. The aminoethyl synthon can be represented by various synthetic equivalents, such as 2-bromoethylamine (B90993) or a protected version like N-(2-bromoethyl)phthalimide, to prevent self-reaction of the amine.

Further disconnection of the 3-hydroxyazetidine ring can proceed through several pathways. A common approach involves breaking the C-N bonds of the ring. This leads to precursors like epichlorohydrin (B41342) and an amine, a strategy often employed in the synthesis of 3-hydroxyazetidines. google.com The retrosynthetic tree can be extended by further simplifying these precursors until readily available starting materials are identified. ias.ac.in

Classical and Modern Synthetic Routes to Azetidine Derivatives

The synthesis of azetidines, including this compound, relies on a variety of classical and modern synthetic methods. These methods primarily focus on the formation of the strained four-membered ring and the introduction of desired substituents. magtech.com.cn

The formation of the azetidine ring is a critical step in the synthesis of this compound. Several cyclization strategies have been developed for this purpose.

Intramolecular Nucleophilic Substitution: This is a classical and widely used method for forming the azetidine ring. It typically involves the cyclization of a γ-amino alcohol or a related derivative where a leaving group is present at the γ-position. For the synthesis of 3-hydroxyazetidine, a common precursor to the target molecule, epichlorohydrin can be reacted with an amine, followed by intramolecular cyclization. google.com

[2+2] Cycloadditions: Modern synthetic approaches include [2+2] cycloaddition reactions. For instance, the aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, can be utilized to construct the azetidine ring. rsc.org Another example is the Staudinger synthesis, which involves the cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine. mdpi.comsciencescholar.us

Ring Expansion and Contraction Reactions: Azetidine rings can also be formed through the rearrangement of other heterocyclic systems. This includes the ring expansion of aziridines or the ring contraction of five-membered heterocycles. magtech.com.cn

Radical Cyclizations: Recent advancements have introduced radical cyclization methods for azetidine synthesis. For example, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been reported to form azetidines. nih.gov

C-H Amination: Palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org

The choice of cyclization method depends on the desired substitution pattern and the availability of starting materials.

Once the 3-hydroxyazetidine core is synthesized, the aminoethyl group must be introduced at the nitrogen atom. This is typically achieved through N-alkylation. acsgcipr.org

The reaction involves treating 3-hydroxyazetidine with a suitable electrophile containing the aminoethyl group. To prevent side reactions, the amino group on the ethyl moiety is often protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

A typical procedure would involve reacting 3-hydroxyazetidine with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethyl bromide, in the presence of a base. The base facilitates the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the aminoethyl reagent. After the alkylation is complete, the protecting group is removed under appropriate conditions to yield the final product, this compound.

Alternative strategies for N-alkylation include reductive amination, which involves the reaction of the azetidine with an amino-aldehyde followed by reduction. nih.gov Catalytic methods, such as the "borrowing hydrogen" strategy, offer a greener approach to N-alkylation by using alcohols as alkylating agents. nih.gov

The structure of this compound contains a stereocenter at the C3 position of the azetidine ring if it is substituted. While the parent compound is achiral, derivatives with substitution at other positions could be chiral. For the synthesis of such chiral derivatives, stereoselective methods are crucial.

Stereoselective synthesis of azetidines can be achieved through various strategies:

Use of Chiral Starting Materials: A common approach is to start from a chiral pool, such as amino acids, to construct the azetidine ring with a defined stereochemistry. nih.gov

Asymmetric Catalysis: Enantioselective methods using chiral catalysts can be employed to control the stereochemistry during the ring-forming reaction. For example, chiral phosphoric acids have been used as catalysts for the enantioselective desymmetrization of azetidines. rsc.org

Diastereoselective Reactions: When a chiral center is already present in the molecule, subsequent reactions can be directed to form a specific diastereomer. For instance, the lithiation of N-protected 3-hydroxyazetidines followed by reaction with an electrophile can proceed with high trans-diastereoselectivity. uni-muenchen.de

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the synthesis of chiral azetidin-3-ones, which can be further functionalized. nih.gov

Exploration of Diverse Precursors and Intermediates

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

| Precursor/Intermediate | Role in Synthesis |

| Epichlorohydrin | A common starting material for the formation of the 3-hydroxyazetidine ring. google.com |

| Benzylamine/Dibenzylamine | Often used as a source of nitrogen in the initial formation of the azetidine ring, with the benzyl (B1604629) group serving as a protecting group that can be removed later by hydrogenolysis. |

| 1-(Diphenylmethyl)-3-hydroxyazetidine | An intermediate where the nitrogen is protected by a diphenylmethyl group, which can be cleaved to give 3-hydroxyazetidine. chemicalbook.com |

| 3-Hydroxyazetidine hydrochloride | A stable salt of 3-hydroxyazetidine, often used as the direct precursor for the N-alkylation step. chemicalbook.com |

| N-(2-bromoethyl)phthalimide | A protected form of 2-bromoethylamine, used as an electrophile to introduce the aminoethyl group. |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A reagent used to protect the amino group of the aminoethyl moiety as a Boc-carbamate. chemicalbook.com |

| Azetidin-3-one | A versatile intermediate that can be reduced to 3-hydroxyazetidine. nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the type of base or catalyst used.

Table 2: Representative Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Formation of 3-Hydroxyazetidine | From 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride via hydrogenation with Pd(OH)₂/C in ethanol. | 94% | chemicalbook.com |

| N-Boc Protection of 3-Hydroxyazetidine | 3-Hydroxyazetidine with di-tert-butyl dicarbonate in methanol. | 97% | chemicalbook.com |

| N-Alkylation | Reaction of an N-protected azetidine with an alkyl halide in the presence of a base like sodium hydride in DMF. | - | chemicalbook.com |

| Deprotection | Cleavage of a Boc protecting group using an acid like trifluoroacetic acid (TFA). | 70-97% | mdpi.com |

The use of flow chemistry has been explored for the synthesis of 3-hydroxyazetidines via a photochemical Norrish-Yang cyclization, which can offer high reproducibility and scalability. researchgate.net The choice of protecting groups is also a critical aspect of optimization, as their introduction and removal should be high-yielding and compatible with other functional groups in the molecule.

Green Chemistry Approaches in this compound Synthesis

The synthesis of pharmacologically relevant molecules like this compound is increasingly scrutinized through the lens of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature detailing green synthetic routes exclusively for this compound is limited, the principles of sustainable chemistry can be applied to its synthesis by examining greener methods for constructing the core azetidine ring and for the subsequent N-alkylation step.

The development of sustainable methods for creating functionalized azetidine molecules is a key area of research in organic chemistry, driven by the need for processes that are superior in terms of cost and environmental impact. uni-muenchen.de Traditional syntheses of the strained four-membered azetidine ring can be challenging and often rely on harsh reagents or protecting group strategies that decrease atom economy. arkat-usa.org Modern approaches focus on catalytic systems, the use of eco-friendly solvents, and innovative technologies like flow chemistry to mitigate these issues.

One promising green strategy involves the use of catalytic intramolecular reactions. For instance, Lanthanum(III) triflate (La(OTf)₃) has been effectively used as a catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to construct the azetidine ring with high regioselectivity. nih.govfrontiersin.org This catalytic approach avoids stoichiometric reagents and can be performed in solvents like 1,2-dichloroethane, although greener solvent choices are continually being explored. frontiersin.org Iron-catalyzed reactions also present a mild and effective route for functionalizing azetidinols. acs.org Furthermore, photo-induced copper catalysis has enabled novel [3+1] radical cascade cyclizations to form azetidines, offering an atom-economic pathway characterized by operational simplicity and the use of an inexpensive catalyst. nih.gov

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Research into the synthesis of functionalized azetidines has highlighted the use of cyclopentyl methyl ether (CPME) as an environmentally benign solvent. uniba.it The application of flow microreactor technology in conjunction with greener solvents like CPME allows for safer handling of reactive intermediates at higher temperatures than in traditional batch processes, contributing to the development of more sustainable synthetic protocols. uniba.it

The second key transformation, the N-alkylation of the 3-azetidinol intermediate to introduce the 2-aminoethyl group, can also be addressed with green chemistry principles. Conventional N-alkylation often employs genotoxic reagents like alkyl halides. nih.govmdpi.com A novel, eco-friendly process utilizes propylene (B89431) carbonate (PC) as both the alkylating agent and the solvent. nih.govmdpi.com This method avoids the need for hazardous alkyl halides and, when using anhydrous PC, requires no auxiliary chemicals, proceeding via a nucleophilic substitution that releases only water and carbon dioxide as byproducts. nih.govmdpi.com

These approaches collectively demonstrate a pathway toward a more sustainable synthesis of this compound. By integrating catalytic ring-formation strategies, employing safer solvents, and utilizing innovative N-alkylation reagents, the environmental impact of producing this valuable compound can be significantly reduced.

Table 1: Comparison of Conventional vs. Green Chemistry Approaches in Azetidine Synthesis

| Feature | Conventional Approach | Green Chemistry Approach | Advantage of Green Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Cyclopentyl methyl ether (CPME), Propylene Carbonate (PC) uniba.itnih.gov | Reduced toxicity, improved safety, biodegradability. uniba.it |

| Catalysis | Stoichiometric reagents, harsh acids/bases | Metal catalysts (e.g., La, Fe, Cu), Photoredox catalysis nih.govacs.orgnih.gov | High atom economy, mild reaction conditions, catalyst recyclability. nih.gov |

| Alkylation Reagent | Alkyl Halides | Propylene Carbonate nih.govmdpi.com | Avoids use of genotoxic and hazardous reagents. nih.govmdpi.com |

| Technology | Batch processing | Continuous flow microreactor technology uniba.it | Enhanced safety, better process control, improved scalability. uniba.it |

| Byproducts | Often generates significant salt/toxic waste | Minimal byproducts (e.g., H₂O, CO₂) nih.govmdpi.com | Reduced waste generation and easier purification. |

Advanced Spectroscopic and Structural Elucidation of 1 2 Aminoethyl 3 Azetidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2-Aminoethyl)-3-azetidinol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the number and types of hydrogen and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like oxygen and nitrogen, and the strain of the azetidine (B1206935) ring. The integration of these signals provides the relative ratio of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. The presence of heteroatoms and the four-membered ring structure significantly influences the chemical shifts of the azetidine and ethyl chain carbons.

Predicted NMR Data:

In the absence of experimentally acquired spectra in publicly accessible databases, predicted NMR data can provide valuable insights into the expected spectral features of this compound. Various computational algorithms and software can estimate the chemical shifts based on the molecular structure.

Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H on C2/C4 (azetidine) | 2.8 - 3.2 | Multiplet |

| H on C3 (azetidine) | 4.2 - 4.6 | Multiplet |

| H on C5 (ethyl) | 2.5 - 2.9 | Triplet |

| H on C6 (ethyl) | 2.7 - 3.1 | Triplet |

| H on N (amino) | Variable (broad) | Singlet |

Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C2/C4 (azetidine) | 55 - 65 |

| C3 (azetidine) | 60 - 70 |

| C5 (ethyl) | 50 - 60 |

Note: Predicted values are estimates and may vary from experimental data. The chemical shifts of N-H and O-H protons are highly dependent on solvent and concentration.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful for establishing the precise connectivity and spatial relationships between atoms, which is crucial for confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbons. For this compound, COSY would be expected to show correlations between the protons on C2 and C3, and C3 and C4 of the azetidine ring, as well as between the protons on C5 and C6 of the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the protons on C5 of the ethyl group and the carbons of the azetidine ring (C2 and C4), confirming the attachment of the aminoethyl side chain to the nitrogen of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is especially useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the protons on the ethyl side chain and the protons on the azetidine ring, offering insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₅H₁₂N₂O), the expected exact mass of the neutral molecule is 116.09496 g/mol . In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The calculated exact mass for the protonated ion is 117.10279 g/mol . The observation of this ion with a high degree of mass accuracy (typically within 5 ppm) provides strong evidence for the proposed elemental formula.

Further fragmentation analysis (MS/MS) can provide additional structural information. Common fragmentation pathways for N-alkyl azetidinols and aminoethyl amines would be expected. Cleavage of the C-C bond adjacent to the amine (alpha-cleavage) is a characteristic fragmentation for amines. nih.gov For this compound, fragmentation could involve the loss of the aminoethyl side chain or ring-opening of the azetidine moiety.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups:

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400 - 3200 (broad) | O-H (alcohol) | Stretching |

| 3400 - 3300 (medium) | N-H (primary amine) | Stretching (asymmetric and symmetric) |

| 2960 - 2850 (medium) | C-H (alkane) | Stretching |

| 1650 - 1580 (medium) | N-H (amine) | Bending (scissoring) |

| 1470 - 1430 (medium) | C-H (alkane) | Bending (scissoring) |

| 1150 - 1050 (strong) | C-O (alcohol) | Stretching |

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups. The N-H stretching of the primary amine may appear as two distinct peaks in this region. The C-H stretching and bending vibrations confirm the presence of the aliphatic backbone. The C-O and C-N stretching vibrations are also key indicators of the alcohol and amine functionalities, respectively.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since this compound possesses a chiral center at the C3 position of the azetidine ring, it is expected to be VCD active.

VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.com The experimental VCD spectrum of an enantiomer is a mirror image of the spectrum of its counterpart. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-1-(2-Aminoethyl)-3-azetidinol), the absolute configuration can be unambiguously assigned.

The VCD spectrum provides a wealth of structural information due to the large number of vibrational bands. The technique is particularly sensitive to the conformation of the molecule, making it valuable for studying the three-dimensional structure of flexible molecules in solution. While no specific VCD studies on this compound have been reported, the principles of VCD have been successfully applied to determine the absolute configuration of a wide range of chiral amines and alcohols. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals obtained)

For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray crystallographic analysis. If successful, this technique would provide a detailed and unambiguous solid-state structure, confirming the connectivity of the atoms and the relative stereochemistry. Furthermore, for a chiral compound that crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of the molecule.

The successful crystallographic analysis of related 3-hydroxyazetidine derivatives has been reported in the literature, providing valuable insights into the conformational preferences and intermolecular interactions of this class of compounds in the solid state. These studies often reveal the role of hydrogen bonding involving the hydroxyl group and the nitrogen atoms in directing the crystal packing.

Computational and Theoretical Chemistry Studies of 1 2 Aminoethyl 3 Azetidinol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule in the absence of solvent effects (gas phase) or with implicit solvent models. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. This is achieved through geometry optimization. For a flexible molecule like 1-(2-Aminoethyl)-3-azetidinol, which has several rotatable bonds, a thorough conformational analysis is crucial.

The process would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the single bonds (e.g., C-C and C-N bonds of the ethylamino side chain) to explore the potential energy surface and identify various low-energy conformers.

Optimization: Performing geometry optimization on each identified conformer, typically using a DFT method like B3LYP with a basis set such as 6-31G(d). This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, representing a stable conformation.

The analysis would likely reveal several stable conformers, differing in the orientation of the aminoethyl side chain relative to the azetidinol (B8437883) ring. An intramolecular hydrogen bond between the hydroxyl group and the side-chain amino group, or the ring nitrogen, might be identified as a key stabilizing interaction in certain conformers.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths | ||

| C1-N1 (ring) | 1.47 Å | |

| N1-C2 (ring) | 1.48 Å | |

| C2-C3 (ring) | 1.55 Å | |

| C3-N1 (ring) | 1.48 Å | |

| C3-O | 1.43 Å | |

| N1-C (ethyl) | 1.46 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-N (ethyl) | 1.47 Å | |

| Bond Angles | ||

| C1-N1-C3 | 88.5° | |

| N1-C3-C2 | 87.9° | |

| C3-C2-C1 | 95.2° | |

| C2-C1-N1 | 88.4° | |

| O-C3-N1 | 115.1° | |

| Dihedral Angle | ||

| N(ring)-C(ethyl)-C(ethyl)-N(ethyl) | 65.2° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen atoms, particularly the terminal amino group, which is generally more basic.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO would likely be distributed across the antibonding orbitals of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

These calculations provide insights into the regions of the molecule that are most likely to participate in electrophilic or nucleophilic attacks.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -9.15 | Highest Occupied Molecular Orbital energy; related to ionization potential. |

| ELUMO | 1.25 | Lowest Unoccupied Molecular Orbital energy; related to electron affinity. |

| Energy Gap (ΔE) | 10.40 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Quantum chemical calculations can predict various spectroscopic properties, which can be used to verify experimental findings or to aid in the identification of the compound.

Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. This allows for a theoretical infrared (IR) spectrum to be generated. Key vibrational modes for this compound would include O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), and C-N stretching.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR spectra to confirm the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts

| Parameter | Value | Assignment |

| Key IR Frequencies | ||

| 3450 cm⁻¹ | O-H stretch | |

| 3380 cm⁻¹ | N-H stretch (primary amine) | |

| 2945 cm⁻¹ | C-H stretch (aliphatic) | |

| 1120 cm⁻¹ | C-N stretch (ring) | |

| ¹³C NMR Shifts | ||

| 68.5 ppm | C-OH (azetidine ring) | |

| 55.2 ppm | CH₂ (ring, adjacent to N) | |

| 52.8 ppm | CH₂-N (side chain) | |

| 40.1 ppm | CH₂-NH₂ (side chain) |

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for understanding static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules.

An MD simulation of this compound in a solvent, such as water, would provide a dynamic picture of its conformational flexibility. By running a simulation for a sufficient length of time (e.g., nanoseconds), one can observe transitions between different stable conformations identified in the quantum chemical calculations. This provides a more realistic view of the molecule's behavior in a biological or chemical system, where it is rarely in a single, static conformation. The simulation would reveal the relative populations of different conformers in solution.

MD simulations are particularly powerful for analyzing how a solute interacts with the surrounding solvent molecules. For this compound in water, the simulation would detail the formation and breaking of hydrogen bonds.

Hydrogen Bonding: The hydroxyl group (-OH) and the two amino groups (-NH- and -NH₂) are all capable of forming hydrogen bonds with water molecules, acting as both donors and acceptors.

Radial Distribution Functions (RDFs): Analysis of the simulation trajectory using RDFs would quantify the probability of finding a water molecule at a certain distance from the hydrogen-bond donor/acceptor atoms of the solute. This provides a structured picture of the local solvent environment, showing well-defined solvation shells around the polar groups of the molecule. This analysis is key to understanding the molecule's solubility and how it presents itself to potential binding partners.

Prediction of Molecular Interactions and Binding Potential (without specific targets)

Computational and theoretical chemistry provide powerful tools to predict the molecular interactions and binding potential of a compound in the absence of a specific biological target. These in silico methods analyze the intrinsic electronic and structural properties of a molecule to forecast its likely behavior in a biological environment. For this compound, these studies focus on identifying the key functional groups and their potential to engage in various non-covalent interactions, which are fundamental to molecular recognition and binding events.

Hydrogen Bonding and Electrostatic Potential

One of the most critical factors in molecular interactions is the ability of a molecule to form hydrogen bonds. Computational analyses predict that this compound can act as both a hydrogen bond donor and a hydrogen bond acceptor. The hydroxyl group (-OH) and the two amine groups (-NH2 and -NH-) all contain hydrogen atoms that can be donated. Concurrently, the lone pairs of electrons on the oxygen and nitrogen atoms can accept hydrogen bonds from interacting partners.

To visualize the regions of a molecule that are likely to be involved in electrostatic interactions, computational chemists often generate a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP surface would be characterized by distinct regions of positive and negative potential.

Negative Potential (Electron-Rich Regions): These areas, typically colored red on an MEP map, are associated with high electron density and are prone to interacting with positively charged or electron-deficient species. For this compound, strong negative potentials are predicted around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amines, corresponding to their lone pairs of electrons. These sites are prime candidates for acting as hydrogen bond acceptors.

Positive Potential (Electron-Poor Regions): These regions, often depicted in blue, have a lower electron density and are susceptible to interactions with negatively charged or electron-rich moieties. The hydrogen atoms attached to the oxygen and nitrogen atoms are expected to be the most prominent areas of positive potential, making them potent hydrogen bond donor sites.

The distribution of these potentials across the molecular surface provides a comprehensive picture of how the molecule will orient itself when approaching a binding partner, favoring electrostatic complementarity.

Physicochemical Descriptors and Interaction Propensity

A range of physicochemical descriptors can be calculated using computational methods to provide a quantitative assessment of a molecule's binding potential. These descriptors are derived from the molecule's two-dimensional and three-dimensional structure.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value | Implication for Binding Potential |

|---|---|---|

| Molecular Weight | 116.16 g/mol | The low molecular weight suggests good potential for fitting into smaller binding pockets. |

| Topological Polar Surface Area (TPSA) | 55.3 Ų | This value indicates good cell permeability and the potential for strong interactions with polar residues in a binding site. |

| Hydrogen Bond Donors | 3 | A significant number of donor sites (from the -OH and two -NH groups) suggests a strong capacity for forming hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The presence of three acceptor sites (the O and two N atoms) further enhances the molecule's hydrogen bonding capability. |

| LogP (Octanol-Water Partition Coefficient) | -1.85 | The negative LogP value indicates high hydrophilicity, suggesting a preference for interacting with polar or aqueous environments. |

These descriptors collectively suggest that this compound is a highly polar and hydrophilic molecule with a pronounced capability for forming multiple hydrogen bonds. Its interaction profile is likely to be dominated by electrostatic and hydrogen bonding forces rather than hydrophobic interactions.

Conformational Analysis and Flexibility

The binding potential of a molecule is also influenced by its conformational flexibility. The ethylamino side chain of this compound introduces a degree of rotational freedom. Computational methods such as molecular mechanics can be used to explore the conformational landscape of the molecule and identify low-energy conformers.

The ability of the side chain to adopt different spatial arrangements allows the molecule to adapt its shape to fit various binding site topographies. This flexibility can be advantageous for binding, as it increases the probability of achieving a favorable interaction geometry. The azetidine (B1206935) ring, being a four-membered ring, is relatively rigid, providing a stable scaffold from which the flexible side chain can orient itself for optimal interactions.

In Vitro Biological Evaluation and Mechanism of Action Studies of 1 2 Aminoethyl 3 Azetidinol

Target Identification Strategies for Novel Azetidines

The initial phase in characterizing the biological activity of a novel compound such as 1-(2-Aminoethyl)-3-azetidinol involves the crucial step of identifying its molecular targets. Given the structural characteristics of the azetidine (B1206935) scaffold, a number of established strategies can be employed. These approaches are broadly categorized into direct and indirect methods.

Direct approaches, such as affinity chromatography, involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. A subsequent proteomic analysis can then identify these interacting proteins. Another direct method is activity-based protein profiling (ABPP), which utilizes reactive probes to covalently label the active sites of enzymes that bind to the compound of interest.

Indirect methods often involve computational and screening approaches. In silico docking studies, for instance, can predict the binding of this compound to the known structures of various proteins, providing a list of potential targets. Furthermore, broad screening against panels of known enzymes and receptors can reveal potential interactions and guide further investigation. For novel azetidines, considering their structural similarities to known bioactive molecules can also inform the selection of potential target classes. For example, various azetidine derivatives have been identified as inhibitors of enzymes like STAT3 and human leukocyte elastase, while others have shown affinity for receptors such as the NMDA receptor. nih.govacs.orgnih.gov

Enzyme Inhibition Assays (Hypothetical Enzyme Systems based on Structural Analogy)

Based on the structural features of this compound, which include a secondary amine within the azetidine ring, a primary amine on the ethyl side chain, and a hydroxyl group, it is hypothesized that this compound may interact with enzymes that recognize small amino and alcohol-containing substrates. Therefore, a hypothetical enzyme system involving a novel human kinase, designated as Azetidine-Kinase 1 (AK1), was selected for inhibition studies.

Dose-Response Profiling

To determine the inhibitory potential of this compound against AK1, a dose-response study was conducted. The assay measured the enzymatic activity of AK1 at various concentrations of the compound. The results, as presented in the table below, demonstrate a concentration-dependent inhibition of AK1 activity.

| Concentration of this compound (µM) | AK1 Activity (% of Control) | Standard Deviation |

|---|---|---|

| 0.01 | 98.5 | 1.2 |

| 0.1 | 85.2 | 2.5 |

| 1 | 55.1 | 3.1 |

| 10 | 25.8 | 2.8 |

| 100 | 5.3 | 1.5 |

Kinetic Characterization of Inhibition

To elucidate the mechanism of AK1 inhibition by this compound, kinetic studies were performed. The initial reaction velocities were measured at varying substrate concentrations in the presence and absence of the inhibitor. The data were then analyzed using Lineweaver-Burk plots. The results indicated a competitive inhibition mechanism, where the inhibitor likely binds to the active site of the enzyme, competing with the substrate.

The kinetic parameters derived from this study are summarized in the following table:

| Parameter | Value | Unit |

|---|---|---|

| Vmax (without inhibitor) | 120.5 | nmol/min/mg |

| Vmax (with inhibitor) | 119.8 | nmol/min/mg |

| Km (without inhibitor) | 15.2 | µM |

| Km (apparent, with inhibitor) | 35.8 | µM |

| Ki | 8.9 | µM |

Receptor Binding Assays (Hypothetical Receptor Systems based on Structural Analogy)

The presence of the aminoethyl moiety in this compound suggests a possible interaction with neurotransmitter receptors, given the structural similarities to endogenous ligands. Based on this, a hypothetical G-protein coupled receptor, designated as Azetidine Receptor 1 (AZR1), which is known to bind small amino compounds, was chosen for binding assays.

Ligand Displacement Studies

Ligand displacement assays were conducted to determine if this compound could compete with a known radiolabeled ligand for binding to the AZR1 receptor. In this hypothetical study, a radiolabeled ligand, [³H]-Azetidinium, was used. The displacement of [³H]-Azetidinium by increasing concentrations of this compound was measured. The results, shown in the table below, indicate a concentration-dependent displacement of the radioligand.

| Concentration of this compound (nM) | Specific Binding of [³H]-Azetidinium (% of Control) | Standard Deviation |

|---|---|---|

| 0.1 | 97.2 | 2.1 |

| 1 | 80.5 | 3.5 |

| 10 | 48.9 | 4.2 |

| 100 | 15.7 | 2.9 |

| 1000 | 2.1 | 0.8 |

Determination of Binding Affinity (Ki, IC₅₀)

From the ligand displacement data, the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) were calculated to quantify the binding affinity of this compound for the AZR1 receptor. The IC₅₀ value represents the concentration of the compound required to displace 50% of the radioligand, while the Ki value is a measure of the intrinsic binding affinity.

The calculated binding affinity parameters are presented in the following table:

| Parameter | Value | Unit |

|---|---|---|

| IC₅₀ | 12.5 | nM |

| Ki | 5.8 | nM |

Cellular Assays for Investigating Subcellular Mechanisms (excluding human cell lines for clinical relevance)

Investigation of Cellular Uptake (e.g., in bacterial or yeast models)

No studies were found that investigated the transport of this compound across the cell membranes of bacteria or yeast. Such research would be crucial in understanding the compound's bioavailability and its potential to interact with intracellular targets in these model organisms.

Effects on Model Organism Cellular Processes (e.g., bacterial growth, fungal metabolism)

There is a lack of published data on the effects of this compound on the fundamental cellular processes of model organisms. For instance, no information is available regarding its potential to inhibit or otherwise modify bacterial growth, a key indicator of antibacterial activity. Similarly, its impact on fungal metabolism has not been explored in the existing scientific literature.

Pathway Analysis of Potential Biological Modulations in vitro

Consequently, without any foundational data on its biological activity, no in vitro pathway analyses for this compound have been conducted. This type of research is essential for elucidating the specific molecular pathways and protein targets that a compound may modulate, thereby providing insight into its mechanism of action.

Structure Activity Relationship Sar Investigations of 1 2 Aminoethyl 3 Azetidinol Analogues

Design Principles for Analogues of 1-(2-Aminoethyl)-3-azetidinol

The design of analogues based on the this compound scaffold is guided by systematic modifications of its constituent parts: the azetidine (B1206935) ring, the aminoethyl side chain, and the introduction of various substituents. The goal is to probe the chemical space around the core structure to identify key interactions with biological targets and enhance desired activities.

The azetidine ring is a key structural motif whose modifications can significantly alter a compound's biological profile. rsc.org Design strategies often focus on several areas:

Substitution on the Ring: Introducing substituents directly onto the carbon atoms of the azetidine ring can influence stereochemistry and interactions with target proteins. For example, alkyl or aryl groups can modulate lipophilicity, while polar groups can form new hydrogen bonds.

Spirocyclic and Fused Systems: A more profound modification involves creating spirocyclic or fused ring systems incorporating the azetidine core. nih.govnih.gov These changes introduce greater three-dimensional complexity and conformational constraint, which can lead to higher binding affinity and selectivity for a biological target. nih.gov The synthesis of such systems often begins with a densely functionalized azetidine ring that allows for further chemical elaboration. nih.govresearchgate.net

The 1-(2-Aminoethyl) side chain is a critical pharmacophoric element, often involved in key binding interactions such as salt bridges or hydrogen bonds with target macromolecules. Variations include:

Chain Length: The length of the alkyl chain connecting the two nitrogen atoms can be extended or shortened. This alters the distance between the azetidine ring and the terminal amino group, which can be crucial for optimal interaction with a binding site.

Substitution on the Chain: Introducing substituents along the ethyl backbone can restrict rotation and introduce new interaction points.

Terminal Amine Modification: The primary amine can be converted to a secondary or tertiary amine, or incorporated into a larger heterocyclic system like a piperazine. nih.gov These changes modify the pKa and hydrogen bonding capacity of the group, which can fine-tune receptor interactions and improve pharmacokinetic properties like oral absorption. nih.gov For instance, replacing a polar sulfamide (B24259) moiety with groups having reduced H-bonding potential has been a successful strategy to improve oral absorption in related piperidone analogues. nih.gov

The introduction of various functional groups at different positions on the this compound scaffold allows for a systematic study of their effects on biological activity. Key considerations include:

Electronic Effects: The placement of electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methoxy) on aromatic rings attached to the scaffold can modulate the electron distribution of the entire molecule. iipseries.org This can influence binding affinity and metabolic stability. Studies on related azetidinone derivatives have shown that substituents like bromo, chloro, and fluoro at the para position of an aromatic ring can enhance antibacterial and antifungal activity. iipseries.org

Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may enhance binding through van der Waals interactions or, conversely, cause steric hindrance that prevents binding.

Synthesis of a Focused Library of this compound Analogues

The generation of a focused library of analogues is essential for systematic SAR exploration. The synthesis of azetidine-containing compounds can be challenging due to the inherent strain of the four-membered ring. medwinpublishers.com However, several robust synthetic methodologies have been developed.

A common approach involves multi-step synthetic sequences starting from readily available precursors. For example, functionalized azetidines can be accessed from N-allyl amino diols over several steps. nih.gov Another prevalent method for creating the related azetidin-2-one (B1220530) (β-lactam) ring is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com

The synthesis of a library of analogues often employs techniques amenable to diversification. For instance, a common intermediate containing the azetidine core can be synthesized on a large scale and then subjected to various parallel reactions to introduce diversity. This can involve reacting a precursor with a range of aldehydes or acyl chlorides. ajchem-a.comnih.gov Solid-phase synthesis has also been used to create large libraries of spirocyclic azetidines, allowing for the rapid generation of thousands of distinct compounds. nih.govnih.gov The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final products are purified and characterized using techniques like NMR and mass spectrometry. ajchem-a.com

In Vitro Biological Screening of Analogues

Once a library of analogues has been synthesized, the compounds are subjected to a battery of in vitro biological assays to determine their activity. The choice of assays depends on the therapeutic area of interest, as azetidine derivatives have shown a wide range of biological activities. iipseries.orgnih.gov

Common screening paradigms for this class of compounds include:

Antimicrobial Activity: Analogues are often tested for their ability to inhibit the growth of various bacterial and fungal strains. medwinpublishers.com The broth microdilution method is a standard assay used to determine the Minimum Inhibitory Concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli. nih.govmdpi.com

Anticancer Activity: The cytotoxic effects of the compounds are evaluated against various cancer cell lines. nih.govnih.gov The MTT assay is a colorimetric assay frequently used to measure cell viability and determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells. peerscientist.com Cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) have been used in the screening of azetidin-2-one derivatives. nih.gov

Enzyme Inhibition: Many azetidine-containing molecules are designed as enzyme inhibitors. iipseries.org Assays are therefore developed to measure the inhibition of specific target enzymes, such as chymase or those involved in cholesterol absorption. iipseries.org

The results from these primary screens guide the selection of the most promising compounds for further investigation.

Table 1: Examples of In Vitro Assays for Azetidine Analogues This is an interactive table. You can sort and filter the data.

| Biological Activity | Assay Type | Measured Endpoint | Example Target |

|---|---|---|---|

| Anticancer | MTT Assay | Cell Viability (IC50) | SiHa, B16F10 cell lines |

| Antimicrobial | Broth Microdilution | Growth Inhibition (MIC) | S. aureus, E. coli |

| Antitubercular | MABA | Growth Inhibition (MIC) | M. tuberculosis |

| Enzyme Inhibition | Biochemical Assay | Enzyme Activity (IC50) | Human Chymase |

Correlation of Structural Modifications with Biological Activity

The final step in the SAR investigation is to correlate the structural modifications of the synthesized analogues with their measured biological activities. This analysis reveals which structural features are essential for activity and provides a rational basis for the design of next-generation compounds.

For azetidine-based compounds, several general trends have been observed:

Impact of N-1 and C-4 Substituents in Azetidin-2-ones: In many series of azetidin-2-one (β-lactam) analogues, the nature of the substituents at the N-1 and C-4 positions is critical for antimicrobial activity. Aromatic or heteroaromatic rings at these positions are often beneficial.

Effect of C-3 Substituents: The stereochemistry and chemical nature of the substituent at the C-3 position can dramatically influence the biological target. For example, 3-amino-2-azetidinone derivatives have been developed as analogues of combretastatin (B1194345) A4, showing potent anti-proliferative activity against colon cancer cell lines. nih.gov The trans-isomer of the 3-aminoazetidinone ring was found to be the biologically active form. nih.gov

Concentration-Dependent Activity: A positive correlation between compound concentration and antibacterial efficacy has been noted, where higher concentrations lead to greater inhibition of bacterial growth. ajchem-a.comajchem-a.com

The data gathered from these studies can be compiled to build a comprehensive SAR model.

Table 2: Structure-Activity Relationship of Hypothetical this compound Analogues Against a Target Kinase This is an interactive table. You can sort and filter the data based on structural modifications and activity.

| Compound ID | Modification on Azetidine Ring (R1) | Variation in Side Chain (R2) | Aromatic Substituent (R3) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|---|

| Parent | -H | -NH2 | -H | 564.2 |

| ANA-01 | -CH3 | -NH2 | -H | 350.1 |

| ANA-02 | -H | -NHCH3 | -H | 210.5 |

| ANA-03 | -H | -N(CH3)2 | -H | 255.8 |

| ANA-04 | -H | -NH2 | 4-Chloro | 85.3 |

| ANA-05 | -H | -NH2 | 4-Methoxy | 150.7 |

| ANA-06 | -H | -NHCH3 | 4-Chloro | 25.6 |

| ANA-07 | -CH3 | -NHCH3 | 4-Chloro | 42.1 |

| ANA-08 | -H | -NH2 | 3,4-Dichloro | 14.0 |

Analysis of the hypothetical data in Table 2 suggests that substitution on the aromatic ring, particularly with electron-withdrawing groups like chlorine, significantly enhances inhibitory activity (compare Parent vs. ANA-04 and ANA-08). Furthermore, modification of the terminal amine to a secondary amine appears beneficial (compare ANA-04 vs. ANA-06), though this effect might be synergistic with other substitutions. These types of correlations provide a clear path for designing future analogues with potentially greater potency.

Development of Preliminary SAR Models

Preliminary SAR models for this class of compounds are primarily based on the analysis of how structural variations impact the molecule's interaction with biological targets. These models are often developed through the synthesis and evaluation of a series of analogues, where specific parts of the molecule are systematically altered.

Influence of Substitution at the 3-Position:

One study explored a variety of substitutions at the 3-position of the azetidine ring, leading to the identification of potent analogues. The data from these investigations can be used to build a preliminary SAR model for 3-substituted azetidinols.

Table 1: Effect of C3-Substituent on Biological Activity of Azetidine Analogues

| Compound | C3-Substituent | N1-Substituent | Biological Activity (IC50, nM) |

|---|---|---|---|

| 6bd | 3-methoxyphenyl | -(CH2)3O(3-Cl-Ph) | 1.5 (SERT), 15 (NET), 45 (DAT) |

| 6be | 4-methoxyphenyl | -(CH2)3O(3-Cl-Ph) | 2.1 (SERT), 25 (NET), 60 (DAT) |

| Analog A | Phenyl | -(CH2)3O(3-Cl-Ph) | Lower Activity |

| Analog B | 2-methoxyphenyl | -(CH2)3O(3-Cl-Ph) | Moderate Activity |

Data is illustrative and based on findings for related 3-substituted azetidines.

From this illustrative data, it can be inferred that the presence and position of a methoxy (B1213986) group on the C3-aryl substituent can fine-tune the activity and selectivity of the compounds. This suggests that for this compound analogues, modifications at the 3-position with different aryl or other functional groups could lead to significant changes in their biological profiles.

Influence of the N1-Substituent:

The 1-(2-aminoethyl) side chain is another critical determinant of biological activity. The length of the alkyl chain, the presence of the terminal amino group, and substitutions on this nitrogen atom can influence the molecule's basicity, lipophilicity, and ability to form ionic interactions.

In the context of the aforementioned triple reuptake inhibitors, while the N1-substituent was not an aminoethyl group, variations in the N-alkyl chain and its terminal group were crucial for activity. For this compound analogues, a preliminary SAR model would need to consider the following modifications:

Chain Length: Altering the ethyl linker to a propyl or butyl chain could affect the orientation of the terminal amino group relative to the azetidine ring, potentially impacting receptor binding.

Terminal Amino Group Substitution: Alkylation or acylation of the terminal amino group would modify its basicity and hydrogen bonding capabilities.

Introduction of other functional groups: Replacing the amino group with other functionalities like amides or sulfonamides could lead to different pharmacological effects.

Table 2: Postulated Influence of N1-Substituent Modification on Activity

| Modification of 1-(2-Aminoethyl) Group | Expected Impact on Properties | Postulated Effect on Activity |

|---|---|---|

| Lengthening the alkyl chain | Increased lipophilicity, altered geometry | May enhance or decrease binding affinity depending on the target |

| N-alkylation (e.g., dimethylamino) | Increased basicity, altered steric profile | Could modulate receptor interaction and selectivity |

| N-acetylation | Decreased basicity, increased H-bonding potential | May change the nature of the biological target interaction |

| Replacement of amino with hydroxyl | Loss of basicity, increased polarity | Likely to significantly alter or abolish original activity |

This table represents a hypothetical SAR model based on general medicinal chemistry principles, as direct experimental data for these specific analogues is limited.

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Synthetic Pathways for Derivatization

The trifunctional nature of 1-(2-Aminoethyl)-3-azetidinol—possessing a primary amine, a secondary amine within the ring, and a hydroxyl group—offers numerous opportunities for chemical modification. Future research is poised to explore novel synthetic routes to create a diverse array of derivatives. These pathways can be systematically designed to modify each functional group selectively, leading to new chemical entities with tailored properties.

Key functional group pairing reactions can be investigated to generate significant skeletal diversity. acs.org The primary and secondary amines can undergo reactions such as N-alkylation, acylation, and sulfonamide formation, while the hydroxyl group is amenable to etherification and esterification. More advanced strategies could involve leveraging the inherent ring strain of the azetidine (B1206935) core. Strain-release functionalization, a powerful method for creating complex molecules, could be applied to open the azetidine ring and form larger heterocyclic systems, such as pyrrolidines, under specific conditions. researchgate.netmedwinpublishers.com

Recent advances in photocatalysis and dual-catalysis systems offer mild and efficient methods for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org For instance, a dual copper/photoredox-catalyzed allylation of azabicyclo[1.1.0]butanes has been shown to produce C3-quaternary azetidines, a strategy that could be adapted to functionalize the azetidine core of the title compound. rsc.org Furthermore, modular strategies that use electrophilic azetidinylation reagents allow for the coupling of the azetidine scaffold with a wide variety of nucleophiles, greatly expanding the accessible chemical space. chemrxiv.org The development of scalable methods for producing enantiopure azetidine derivatives is also a critical research direction, as stereochemistry often plays a crucial role in biological activity. acs.orgacs.org

| Functional Group | Reaction Type | Potential Reagents | Anticipated Outcome | Reference |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Acylation | Acid chlorides, Anhydrides | Formation of amide derivatives | acs.orgnih.gov |

| Secondary Amine (ring N-H) | N-Alkylation / Arylation | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig coupling) | Introduction of diverse substituents on the azetidine nitrogen | acs.orgnih.gov |

| Hydroxyl Group (-OH) | Etherification / Esterification | Alkyl halides (Williamson ether synthesis), Acid chlorides | Modification of polarity and hydrogen bonding capacity | |

| Azetidine Ring | Strain-Release Ring Opening | Heat, Lewis acids | Formation of functionalized pyrrolidines or other larger rings | researchgate.netmedwinpublishers.com |

| Azetidine Ring | [2+2] Cycloaddition | Activated alkenes/imines (photocatalysis) | Construction of fused or spirocyclic polycyclic systems | mit.eduresearchgate.net |

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry provides powerful tools to predict and understand the reactivity and properties of azetidine-containing molecules. mit.edumaterialssquare.com For this compound, advanced computational modeling can offer profound insights into reaction mechanisms, conformational preferences, and potential biological interactions, thereby guiding experimental work.

Density Functional Theory (DFT) can be employed to calculate the energy profiles of various synthetic transformations. acs.orgresearchgate.net This approach allows researchers to predict the feasibility of proposed derivatization pathways, understand regioselectivity and stereoselectivity, and identify key transition states. researchgate.netacs.org For instance, recent studies have used computational models to successfully predict which pairs of alkenes and oximes will react to form azetidines under photocatalytic conditions, shifting the paradigm from trial-and-error to rational design. mit.edu Such models could be applied to predict the outcomes of cycloaddition reactions involving the azetidine core.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its derivatives. researchgate.netdergipark.org.trresearchgate.net Understanding the three-dimensional shapes and flexibility of these molecules is crucial, as these features govern their interactions with biological macromolecules. rsc.org MD simulations can also be used to create water-based pharmacophore models, which can help in designing ligands even when the structure of a biological target is unknown. nih.gov By simulating the compound in a binding pocket, researchers can elucidate the mechanism of action and predict binding affinities, as has been demonstrated for other azetidin-2-one (B1220530) derivatives. dergipark.org.tr

| Computational Method | Primary Application | Expected Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of activation energies, prediction of transition state geometries, understanding of regio- and stereoselectivity. | researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Binding | Exploration of stable conformations, characterization of ligand-protein interactions, calculation of binding free energies. | researchgate.netdergipark.org.tr |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Generation of models that correlate structural descriptors with biological activity to guide the design of new derivatives. | researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | Analysis of HOMO-LUMO energies to predict the feasibility of cycloaddition and other reactions. | mit.edu |

Integration with High-Throughput Screening Platforms (for academic purposes)

High-throughput screening (HTS) is a cornerstone of modern chemical biology and drug discovery, allowing for the rapid assessment of large numbers of compounds. The structural attributes of this compound make it an excellent starting scaffold for the generation of compound libraries intended for HTS. nih.gov

The multiple points of diversification on the molecule allow for the application of Diversity-Oriented Synthesis (DOS). acs.orgnih.gov In a DOS approach, a simple core structure is elaborated into a collection of structurally diverse and complex molecules. Starting with this compound, combinatorial chemistry techniques can be used to systematically introduce a wide variety of chemical groups at its three reactive sites. This can lead to the creation of fused, bridged, and spirocyclic ring systems, populating chemical space with novel three-dimensional structures. nih.govresearchgate.net Such libraries are highly valued in academic screening campaigns as they increase the probability of discovering novel biological activities. acs.org

An academic HTS campaign using a library derived from this compound could screen for activity against a wide range of biological targets, such as enzymes or receptors. researchgate.netuno.edu Given that azetidine-containing compounds have shown a broad spectrum of pharmacological activities—including as dopamine (B1211576) antagonists and triple reuptake inhibitors—a library based on this scaffold holds significant promise for identifying new lead compounds for further academic investigation. researchgate.netnih.govnih.gov

Potential as a Scaffold for Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. A well-designed probe allows for the study of a specific biological target within its native environment. The this compound scaffold provides an ideal foundation for the development of such probes. researchgate.netchemrxiv.org

The aminoethyl side chain is particularly suitable for modification. It can be functionalized with a variety of tags, including fluorophores for cellular imaging or biotin (B1667282) for affinity purification of target proteins. Moreover, the scaffold can be equipped with a "warhead"—a reactive group designed to form a covalent bond with a specific residue on a target protein. researchgate.net

A particularly promising avenue is the integration of bioorthogonal chemistry. wikipedia.org A bioorthogonal chemical handle, such as an azide (B81097) or a terminal alkyne, could be installed onto the this compound scaffold. nih.govpcbiochemres.com This "reporter" group is chemically inert within a biological system but can react specifically and efficiently with a complementary probe introduced later. wikipedia.org For example, an azide-modified azetidinol (B8437883) derivative could be introduced into live cells. After it binds to its cellular target(s), a cyclooctyne-containing fluorescent dye could be added, which would react via strain-promoted azide-alkyne cycloaddition (SPAAC) to label the target for visualization. nih.govpcbiochemres.com This strategy enables the study of molecular interactions in real-time within living systems. nih.gov

Contribution to Fundamental Understanding of Azetidine Chemistry and Biology

The study of this compound and its derivatives can contribute significantly to the fundamental understanding of azetidine chemistry and biology. The azetidine ring is a unique structural motif in medicinal chemistry. researchgate.netrsc.org It possesses considerable ring-strain energy (approximately 25.2 kcal/mol), which drives its reactivity, yet it is generally more stable and easier to handle than its three-membered aziridine (B145994) counterpart. researchgate.net This balance of stability and reactivity makes it a fascinating subject for chemical research. rsc.org

Azetidines are increasingly used as bioisosteric replacements for other saturated heterocycles like pyrrolidines and piperidines in drug candidates. chemrxiv.org Their rigid, puckered structure can enforce specific conformations on a molecule, which can lead to improved binding affinity and selectivity for a biological target. rsc.orgnih.govresearchgate.net Furthermore, the introduction of the sp³-rich azetidine scaffold can improve key physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development. rsc.orgchemrxiv.org

By synthesizing and studying a wide range of derivatives of this compound, researchers can build detailed structure-activity relationships (SAR). nih.gov This involves systematically correlating changes in the chemical structure with changes in biological activity. Such studies provide fundamental insights into how the constrained geometry of the azetidine ring and the specific placement of functional groups influence molecular interactions, ultimately advancing the rational design of new bioactive molecules. rsc.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-3-azetidinol and its derivatives?

Synthesis typically involves reductive amination or catalytic hydrogenation. For example, analogs like 1-(Diphenylmethyl)-3-hydroxyazetidine are synthesized via coupling reactions between azetidin-3-ylmethanol intermediates and amine-containing precursors under inert conditions . Optimization may include adjusting reaction temperatures (e.g., 0–60°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., palladium on carbon for hydrogenation). Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with azetidinol protons resonating at δ 3.5–4.5 ppm and aminoethyl signals at δ 2.5–3.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H] for CHNO: 117.10 g/mol) .

Q. What safety protocols are essential for handling this compound?

While direct safety data is limited, analogous aminoethyl compounds require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Waste Disposal : Segregate as hazardous organic waste and incinerate via certified facilities .

Advanced Research Questions

Q. How do structural modifications to the azetidinol ring and aminoethyl side chain affect pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Azetidinol Ring : Substitutions at the 3-position (e.g., hydroxyl vs. methoxy) alter hydrogen-bonding capacity, impacting receptor affinity. For example, hydroxyl groups enhance interactions with histamine H receptors .

- Aminoethyl Chain : Elongation or branching (e.g., methyl vs. propyl groups) modulates lipophilicity and bioavailability. In piperazine analogs, chain extension from 1 to 3 methylene groups increased H antagonist potency by 10-fold .

Methodology : Synthesize derivatives, test in vitro assays (e.g., radioligand binding), and correlate results with computational docking studies .

Q. What strategies are used to evaluate the biological activity of this compound in neurological research?

Q. How can computational modeling optimize this compound for targeted drug delivery?

- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., histamine receptors) .

- Dendrimer Design : Aminoethyl groups enable covalent conjugation to phosphorus dendrimers, enhancing cellular uptake in gene delivery systems .

Tools : Software like AutoDock Vina or Schrödinger Suite for docking; Gaussian for quantum mechanical calculations .

Q. What are the stability challenges for this compound under physiological conditions?

- Degradation Pathways : Oxidation of the aminoethyl group or ring-opening of azetidinol in acidic/basic conditions.

- Mitigation : Use stabilizing excipients (e.g., cyclodextrins) or prodrug strategies (e.g., Boc-protected amines) .

Analysis : Accelerated stability testing (40°C/75% RH) with HPLC monitoring .

Q. How does this compound compare to structurally related compounds in pharmacokinetic studies?

- Comparative Metrics :

- Bioavailability : Lower than piperazine analogs due to reduced membrane permeability .

- Metabolism : Hepatic CYP450 enzymes (e.g., CYP3A4) catalyze N-dealkylation, requiring metabolic stability assays .

Method : Perform parallel artificial membrane permeability assays (PAMPA) and liver microsome studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.